molecular formula C12H18N2O2 B4430871 N-(cyclohexylmethyl)-5-methyl-3-isoxazolecarboxamide

N-(cyclohexylmethyl)-5-methyl-3-isoxazolecarboxamide

Cat. No. B4430871
M. Wt: 222.28 g/mol
InChI Key: CZVSOHFGNZNZQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(cyclohexylmethyl)-5-methyl-3-isoxazolecarboxamide, also known as CXM or PHCCC, is a chemical compound that has been extensively studied in the field of neuroscience. It belongs to the class of positive allosteric modulators (PAMs) of metabotropic glutamate receptor subtype 4 (mGluR4), which are known to have potential therapeutic applications in various neurological disorders.

Mechanism of Action

N-(cyclohexylmethyl)-5-methyl-3-isoxazolecarboxamide acts as a PAM of mGluR4, which means that it enhances the activity of this receptor by binding to a site other than the receptor's active site. This leads to an increase in the affinity of mGluR4 for its endogenous ligand, glutamate, resulting in increased signaling through this receptor.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the modulation of glutamate release, the regulation of dopamine release, and the reduction of locomotor activity in animal models. It has also been shown to have neuroprotective effects in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(cyclohexylmethyl)-5-methyl-3-isoxazolecarboxamide is its high potency and selectivity for mGluR4, which makes it a useful tool for studying the role of this receptor in various neurological disorders. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for research on N-(cyclohexylmethyl)-5-methyl-3-isoxazolecarboxamide, including the development of more potent and selective PAMs of mGluR4, the investigation of the therapeutic potential of this compound in various neurological disorders, and the elucidation of the molecular mechanisms underlying the effects of this compound on mGluR4 signaling. Additionally, the use of this compound in combination with other drugs may have synergistic effects that could be explored in future studies.

Scientific Research Applications

N-(cyclohexylmethyl)-5-methyl-3-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, schizophrenia, and drug addiction. It has been shown to enhance the activity of mGluR4, which is involved in the regulation of neurotransmitter release and neuronal excitability.

properties

IUPAC Name

N-(cyclohexylmethyl)-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-9-7-11(14-16-9)12(15)13-8-10-5-3-2-4-6-10/h7,10H,2-6,8H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZVSOHFGNZNZQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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